

# occurrence of xenotime in granitic pegmatites

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An In-depth Technical Guide on the Occurrence of **Xenotime** in Granitic Pegmatites

## Introduction

**Xenotime**-(Y) ( $\text{YPO}_4$ ) is a yttrium phosphate mineral that serves as a primary ore for yttrium and heavy rare earth elements (HREEs), including dysprosium (Dy), erbium (Er), ytterbium (Yb), and gadolinium (Gd).<sup>[1][2]</sup> It is commonly found as an accessory mineral in granitic pegmatites, which are coarse-grained igneous rocks formed during the final stages of magma crystallization.<sup>[1][3]</sup> These environments are often enriched in incompatible elements, such as rare earth elements (REEs), that do not readily fit into the crystal structures of common rock-forming minerals.<sup>[4][5]</sup>

This technical guide provides a comprehensive overview of the occurrence, geochemistry, and analysis of **xenotime** in granitic pegmatites. It is intended for researchers, geoscientists, and professionals in mineral exploration and materials science. The guide details the formation processes, associated mineralogy, chemical composition, and the analytical techniques employed for its characterization.

## Formation and Geological Occurrence

**Xenotime** in granitic pegmatites can form through two primary processes: primary magmatic crystallization and secondary post-magmatic or hydrothermal processes.<sup>[6]</sup>

- Primary Magmatic **Xenotime**: This type of **xenotime** crystallizes directly from the highly evolved, peraluminous (high alumina-to-alkali ratio) silicate melt that forms pegmatites.<sup>[6][7]</sup> It is often found in association with other primary magmatic minerals like zircon, monazite,

and fluorapatite.[8] These pegmatites are typically classified as NYF-type (Niobium, Yttrium, Fluorine), characterized by an enrichment in high field strength elements.[4][5]

- Secondary (Hydrothermal) **Xenotime**: This form of **xenotime** precipitates from late-stage, post-magmatic hydrothermal fluids that circulate through the pegmatite as it cools.[6] These fluids can alter pre-existing minerals, such as zircon or apatite, leading to the dissolution of these primary minerals and the subsequent reprecipitation of secondary **xenotime**.[7] This process is often described as a fluid-aided coupled dissolution-reprecipitation reaction.[6][9] Secondary **xenotime** can occur as overgrowths on primary minerals or as discrete, irregular grains filling fractures.[6][8]

**Xenotime** is a common accessory mineral in zoned granitic pegmatites, often found in the intermediate or core zones.[10] It can occur as euhedral to subhedral crystals, ranging in size from microscopic inclusions to several millimeters.[3][8][10]

## Mineralogy and Associated Minerals

**Xenotime**-(Y) is isostructural with zircon and typically forms tetragonal bipyramidal crystals.[11][12] Its color can range from brown and yellow to colorless.[3][10] It is frequently found in close association with a suite of other accessory minerals that are also enriched in incompatible elements.

Commonly Associated Minerals:

- Monazite-(Ce): A light rare earth element (LREE) phosphate that often coexists with **xenotime**, providing a valuable pair for geochemical and geochronological studies.[12][13]
- Zircon ( $ZrSiO_4$ ): Often occurs intergrown with **xenotime**, sometimes forming complex solid solutions.[8] Secondary **xenotime** can form from the alteration of primary zircon in the presence of phosphorus-rich fluids.[7][14]
- Apatite (specifically Fluorapatite): Can host inclusions of **xenotime**, which may have formed through exsolution or metasomatic processes.[6][10]
- Columbite-Tantalite Group Minerals: Oxides of niobium and tantalum that are characteristic of rare-element pegmatites.[13][15]

- Micas: Particularly muscovite and lepidolite, which can enclose crystals of **xenotime**.[\[15\]](#)
- Garnet: Spessartine-rich garnet can contain microscopic inclusions of **xenotime**.[\[15\]](#)
- Uraninite and Thorite: These actinide minerals are often found as inclusions within or associated with **xenotime**, contributing to its radioactivity.[\[9\]](#)

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// Invisible edges for ordering edge[style=invis]; cluster_magmatic -> cluster_pegmatitic ->
cluster_hydrothermal; } Caption: Mineral formation sequence in xenotime-bearing pegmatites.
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## Geochemistry and Chemical Composition

The ideal formula of **xenotime** is  $\text{YPO}_4$ , but it exhibits extensive substitution of other elements. [\[1\]](#) The yttrium site readily accommodates HREEs (from Gd to Lu) and actinides (Uranium and Thorium).[\[11\]](#) This substitution is the primary reason for **xenotime**'s economic importance as a source of these critical elements.

The chemical composition of **xenotime** can vary significantly depending on the specific geochemistry of the host pegmatite and the conditions of formation. For instance, **xenotime** from the Annie Claim #3 pegmatite in Canada is exceptionally rich in dysprosium.[\[15\]](#) In some cases, ytterbium can become the dominant REE, leading to the classification of the mineral as **xenotime**-(Yb).[\[15\]](#)

## Quantitative Data

The following tables summarize the chemical composition of **xenotime** from various granitic pegmatites reported in the literature. Concentrations are typically given in weight percent (wt.%) of the respective oxides.

Table 1: Representative Electron Microprobe Analyses of **Xenotime**-(Y) (wt.%)

Oxide	Baveno, Italy[4]	Annie Claim #3, Canada (Dysprosian)[15]	Monatsitovaya Mine, Urals[16]
$\text{Y}_2\text{O}_3$	<b>55.33</b>	<b>36.31</b>	<b>47.9 (avg)</b>
$\text{Gd}_2\text{O}_3$	4.31	7.59	-
$\text{Dy}_2\text{O}_3$	2.53	14.88	-
$\text{Er}_2\text{O}_3$	1.34	-	-
$\text{Yb}_2\text{O}_3$	0.96	-	-
$\text{UO}_2$	0.88	-	up to 8.8
$\text{ThO}_2$	0.11	-	up to 4.5
$\text{P}_2\text{O}_5$	33.15	30.10	-

Note: Dashes indicate data not reported in the cited source.

Table 2: Range of Heavy Rare Earth Element Oxide Concentrations in **Xenotime** (wt.%)

Oxide	General Range[2]	Wausau Complex, WI (Dysprosian)[17]
$\text{Gd}_2\text{O}_3$	<b>1.42 – 7.16</b>	-
$\text{Dy}_2\text{O}_3$	2.28 – 11.21	up to 11.75
$\text{Er}_2\text{O}_3$	2.44 – 7.85	-
$\text{Yb}_2\text{O}_3$	1.71 – 7.10	up to 31.32 (as Xenotime-Yb)

Note: The Wausau Complex also contains **xenotime-(Yb)** with exceptionally high Yb content.

## Experimental Protocols and Analytical Methodologies

The characterization and quantitative analysis of **xenotime** require specialized micro-analytical techniques capable of determining trace element concentrations with high spatial resolution.

[11]

## Sample Preparation and Mineral Separation

- Crushing and Grinding: The bulk pegmatite rock sample is first crushed and ground to liberate individual mineral grains.[18]
- Sieving: The crushed material is sieved to obtain a specific grain size fraction (e.g., 200-270 mesh).[19]
- Heavy Liquid and Magnetic Separation: Standard mineral separation techniques are employed. **Xenotime**, being paramagnetic and dense, is concentrated using methods like high-gradient magnetic separation and heavy liquid separation (e.g., using methylene iodide).[18][20][21] This helps separate it from lighter, non-magnetic gangue minerals like quartz and feldspar.[21]
- Mounting and Polishing: The concentrated **xenotime** grains are mounted in an epoxy resin disc, ground flat, and polished to a mirror finish (typically with a 1-micron diamond suspension) to prepare them for microanalysis.[11]

## Key Analytical Techniques

Electron Probe Microanalysis (EPMA): EPMA is the most common technique for obtaining quantitative chemical data for **xenotime**.[11]

- Principle: A focused beam of high-energy electrons bombards the polished mineral surface, causing the atoms to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) and compared to standards of known composition to determine the elemental concentrations.
- Protocol:
  - Operating Conditions: Typical conditions for **xenotime** analysis include an accelerating voltage of 15 kV and a beam current of 250 nA, with a focused beam diameter of around 2  $\mu\text{m}$ .[16]

- Standards: Matrix-matched standards are used for calibration to ensure accuracy.
- Interference Correction: Careful correction for spectral peak overlaps is critical, especially for determining lead (Pb) for geochronology, as the Y-Ly2,3 X-ray line interferes with the Pb-M $\alpha$  line.[\[11\]](#) Therefore, the Pb-M $\beta$  peak is often used instead.[\[11\]](#)
- Data Acquisition: Long counting times are necessary to achieve the precision required for trace elements like U, Th, and Pb.[\[16\]](#)

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS):

- Principle: A high-power laser is used to ablate a microscopic amount of material from the sample surface. The ablated aerosol is then transported by a carrier gas (e.g., Helium) into an ICP-MS instrument, where it is ionized, and the ions are separated by their mass-to-charge ratio to determine elemental and isotopic concentrations.
- Application: This technique is highly sensitive and is particularly useful for in-situ U-Pb geochronology and trace element analysis.[\[22\]](#) It can provide age data with a spatial resolution of a few microns.[\[23\]](#)

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// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label=" WDS Analysis "]; G -> I  
[label=" Mass Spectrometry "]; {H, I} -> J; } Caption: A typical workflow for the analysis of  
xenotime from rock samples.
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# Significance and Applications

The study of **xenotime** in granitic pegmatites is significant for several reasons:

- Economic Resource: Granitic pegmatites are a key exploration target for HREEs, and **xenotime** is one of the most important ore minerals for these elements.[\[24\]](#) HREEs like dysprosium and terbium are critical components in high-strength permanent magnets used in green technologies such as electric vehicles and wind turbines.[\[24\]](#)
- Geochronometer: **Xenotime** incorporates uranium and thorium into its crystal structure but excludes lead during crystallization.[\[12\]](#) This makes the U-Th-Pb isotopic systems within **xenotime** a powerful tool for dating geological events, such as the emplacement and cooling history of the host pegmatite.[\[8\]](#)[\[11\]](#)[\[14\]](#)[\[23\]](#) Its high closure temperature for lead diffusion (>890°C) makes it a robust geochronometer.[\[23\]](#)
- Petrogenetic Indicator: The chemical composition of **xenotime**, including its REE patterns and Y/Dy ratios, can provide valuable insights into the geochemical evolution of the pegmatite-forming melt and the role of late-stage hydrothermal fluids.[\[7\]](#)[\[14\]](#)

## Conclusion

**Xenotime** is a critical accessory mineral in granitic pegmatites, serving as both a significant economic source of heavy rare earth elements and a robust geochronometer. Its formation, whether through primary magmatic crystallization or secondary hydrothermal alteration, is intrinsically linked to the complex processes of pegmatite evolution. The detailed analysis of its chemical composition using advanced micro-analytical techniques like EPMA and LA-ICP-MS provides invaluable data for understanding geological processes and for the exploration of critical mineral resources.

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